BenchChemオンラインストアへようこそ!

4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)-

Lipophilicity Drug-likeness ADME prediction

4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- (CAS 163083-04-3) is a fully synthetic tetrahydroindol-4-one featuring a 2,6,6-trimethyl substitution pattern and an N-(4-methylphenyl) (p-tolyl) appendage. It belongs to the broader 4,5,6,7-tetrahydroindol-4-one chemotype, a recognized privileged scaffold in medicinal chemistry that has yielded SIRT2 inhibitors , GABAA α5 ligands , and cytotoxic agents active against Jurkat and HEK293 cells.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 163083-04-3
Cat. No. B12916876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)-
CAS163083-04-3
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC3=C2CC(CC3=O)(C)C)C
InChIInChI=1S/C18H21NO/c1-12-5-7-14(8-6-12)19-13(2)9-15-16(19)10-18(3,4)11-17(15)20/h5-9H,10-11H2,1-4H3
InChIKeyCHYGWJDLPRHLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- (CAS 163083-04-3): Procurement-Qualifying Physicochemical and Scaffold Identity


4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- (CAS 163083-04-3) is a fully synthetic tetrahydroindol-4-one featuring a 2,6,6-trimethyl substitution pattern and an N-(4-methylphenyl) (p-tolyl) appendage. It belongs to the broader 4,5,6,7-tetrahydroindol-4-one chemotype, a recognized privileged scaffold in medicinal chemistry that has yielded SIRT2 inhibitors [1], GABAA α5 ligands [2], and cytotoxic agents active against Jurkat and HEK293 cells [3]. Published computed descriptors—XLogP3 4.1, topological polar surface area 22 Ų, zero H-bond donors, one H-bond acceptor, and a single rotatable bond—position this compound within lead-like chemical space, enabling differentiation from both simpler and more lipophilic analogs during compound selection [4].

Why Substituting 4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- with Close Analogs Jeopardizes Project Reproducibility


Although the tetrahydroindol-4-one core is shared across multiple catalog compounds, the N-aryl substituent dictates key molecular recognition features, lipophilicity, and metabolic liability, making simple analog interchange scientifically unsound. The N-(4-methylphenyl) group in CAS 163083-04-3 produces an XLogP3 of 4.1, which is 0.4 log units higher than the unsubstituted N-phenyl derivative (CAS 57663-14-6, XLogP3 = 3.7) [1] and substantially greater than the N-H parent (CAS 69595-03-5). In tetrahydroindol-4-one sirtuin inhibitors, similar ΔlogP shifts have been correlated with altered SIRT1/SIRT2 selectivity profiles [2]. Furthermore, indole derivatives bearing the 4-methylphenyl group demonstrated 70–77% inhibition of SK-OV-3 and HT-29 cancer cell proliferation at 50 µM, whereas unsubstituted phenyl and 3-nitrophenyl congeners exhibited a qualitatively different activity profile dominated by c-Src kinase inhibition (IC50 ≈ 50.6–58.3 µM) [3]. Substituting without quantitative head-to-head confirmation therefore risks falsifying SAR conclusions. The quantitative evidence below provides the procurement-level justification for retaining this specific substitution pattern.

Quantitative Comparator Evidence Guide: 4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- (CAS 163083-04-3)


XLogP3 Lipophilicity Advantage of the N-(4-Methylphenyl) Substituent Versus N-Phenyl and N-H Analogs

The N-(4-methylphenyl) substituent yields a computed XLogP3 of 4.1, which is +0.4 log units greater than the unsubstituted N-phenyl analog (CAS 57663-14-6, XLogP3 = 3.7) [1], and identical to the meta-methylphenyl regioisomer (CAS 7065-54-5, XLogP3 = 4.1) [2]. The N-unsubstituted parent (CAS 69595-03-5, XLogP3 ≈ 2.0) is >2 log units more polar [3]. For medicinal chemistry programs targeting intracellular protein–protein interactions or CNS-excluded targets, the elevated logP of CAS 163083-04-3 may confer superior passive membrane permeability relative to the N-phenyl and N-H variants.

Lipophilicity Drug-likeness ADME prediction

Fragment-to-Lead Molecular Weight Positioning Relative to N-Unsubstituted and N-Halogenated Tetrahydroindol-4-one Analogs

With a molecular weight of 267.4 g/mol, CAS 163083-04-3 occupies a strategic molecular weight window between the minimal N-H parent (CAS 69595-03-5, MW = 177.2 g/mol) [1] and heavier N-aryl halide analogs such as the N-(4-bromophenyl) derivative (CAS 164226-64-6, MW ≈ 332 g/mol) . This intermediate size, combined with only one rotatable bond and zero hydrogen bond donors, places the compound in the 'lead-like' rather than 'fragment' space, offering a more advanced starting point for hit-to-lead programs while retaining sufficient room for chemical elaboration without exceeding Rule-of-Five boundaries.

Fragment-based drug discovery Lead-likeness Molecular complexity

4-Methylphenyl Indole Chemotype Cytostatic Activity: Class-Level Quantitative Evidence in SK-OV-3 and HT-29 Cancer Cell Lines

In a systematic SAR study by Rao et al. (2011), indole derivatives bearing the 4-methylphenyl (p-tolyl) substituent at position 3 inhibited proliferation of SK-OV-3 ovarian adenocarcinoma and HT-29 colon carcinoma cells by 70–77% at a single concentration of 50 µM [1]. By contrast, the unsubstituted phenyl congener 4d showed qualitatively distinct activity, inhibiting c-Src kinase with an IC50 of 50.6 µM rather than causing direct cytostasis [1]. Although this study was conducted on 3-substituted indoles rather than tetrahydroindol-4-ones, the identical N-aryl pharmacophore permits class-level inference that the 4-methylphenyl group biases the polypharmacology profile toward proliferation inhibition. Procurement of CAS 163083-04-3 therefore selects for a chemotype pre-enriched for anticancer screening hits relative to the N-phenyl variant.

Anticancer screening Indole SAR Cell proliferation

Tetrahydroindol-4-one Scaffold as a Validated SIRT2 Inhibition Platform: Quantitative Benchmark for Analog Prioritization

Vojacek et al. (2019) demonstrated that 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides—a scaffold directly related to the core of CAS 163083-04-3—are potent and selective SIRT2 inhibitors, with compound 16t achieving an IC50 of 0.98 µM against SIRT2 [1]. The non-planar, sp³-rich tetrahydroindole core was specifically designed to overcome the poor solubility and high promiscuity associated with planar indoles [1]. CAS 163083-04-3 retains this core architecture while adding the N-(4-methylphenyl) substituent, which can be further elaborated at the 3-position to generate SIRT2 inhibitor libraries. Related 3-amino-1,5,6,7-tetrahydro-4H-indol-4-ones have also been patented as Bub1 kinase inhibitors [2], confirming the broad target engagement potential of this scaffold.

Sirtuin inhibition Epigenetics Fragment screening

Physicochemical Property Vector Identity: Para-Methylphenyl Versus Meta-Methylphenyl Regioisomer Discrimination for SAR Precision

The para-methylphenyl (CAS 163083-04-3) and meta-methylphenyl (CAS 7065-54-5) regioisomers share identical computed XLogP3 (4.1), molecular weight (267.4 g/mol), PSA (22 Ų), HBD count (0), HBA count (1), and rotatable bond count (1) [1][2]. As a consequence, chromatographic co-elution and mass spectrometric isobaric interference are likely. However, the para substitution places the methyl group in a position that extends molecular length (para-substituted phenyl is more linear), whereas the meta substitution introduces a 'kink' in the molecular shape [1][2]. In the context of lead optimization, shape differences of this magnitude can alter binding pocket complementarity, as demonstrated for tetrahydroindol-4-one CDK9 interactors where subtle changes in the N-aryl substituent geometry shifted the proposed binding pose in silico [3]. Procurement requires explicit CAS verification (163083-04-3) to avoid regioisomer mix-up, which would confound SAR interpretation.

Regioisomer differentiation Physicochemical profiling SAR precision

Procurement-Matched Application Scenarios for 4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- (CAS 163083-04-3)


SIRT2-Focused Epigenetic Inhibitor Library Expansion Using a Validated Tetrahydroindole Scaffold

The 2,6,6-trimethyl-tetrahydroindol-4-one core has been experimentally confirmed as a selective SIRT2 inhibitor platform (IC50 = 0.98 µM with >100-fold selectivity over SIRT1) [5]. CAS 163083-04-3 provides this core with an N-(4-methylphenyl) substituent installed, serving as a direct starting material for 3-position derivatization (e.g., carboxamide formation) to generate focused SIRT2 inhibitor libraries. The compound's XLogP3 of 4.1 favors intracellular target engagement, and the absence of hydrogen bond donors minimizes desolvation penalties for passive membrane crossing . Procurement specification should require ≥95% purity (HPLC) and confirmation of the para-methylphenyl regioisomer by ¹H NMR to avoid cross-contamination with the meta isomer (CAS 7065-54-5), which shares identical 1D descriptors [6].

Oncology Screening Deck Diversification with a 4-Methylphenyl-Indole Chemotype

Indole-based compounds bearing the 4-methylphenyl substituent have demonstrated 70–77% inhibition of SK-OV-3 ovarian and HT-29 colon carcinoma cell proliferation at 50 µM, differentiating them from phenyl-substituted analogs that primarily inhibit c-Src kinase (IC50 ≈ 50.6 µM) [5]. Incorporating CAS 163083-04-3 into an oncology-focused screening library adds a chemotype pre-biased toward direct cytostatic activity, reducing library redundancy. The compound's molecular weight (267.4 g/mol) and low rotatable bond count (1) maintain lead-like properties suitable for hit confirmation and early SAR expansion . Vendors should furnish a certificate of analysis including LC-MS purity and residual solvent content, as the compound is a solid at ambient temperature and may retain organic solvents from synthesis [6].

Fragment-to-Lead Optimization Utilizing N-Aryl Tetrahydroindol-4-one Building Blocks

CAS 163083-04-3 occupies a strategic position in the fragment-to-lead continuum: it is 90 Da heavier than the minimal N-H tetrahydroindol-4-one fragment (CAS 69595-03-5, MW 177.2 g/mol) yet ~64 Da lighter than brominated analogs (CAS 164226-64-6, MW ≈ 332 g/mol) [5]. The single rotatable bond (N-aryl attachment) provides a defined torsional profile that simplifies conformational analysis in docking studies. The compound can be functionalized at the 3-position via electrophilic substitution or at the carbonyl via oxime/hydrazone formation, as demonstrated for structurally related tetrahydroindol-4-ones in the patent literature covering Bub1 kinase inhibitors [6]. Procurement should specify the free base form and explicitly exclude sulfonylated or acetylated N-derivatives unless intended.

Regioisomeric Purity-Critical SAR Studies for N-Aryl Indole/Tetrahydroindole Medicinal Chemistry

When investigating the effect of N-aryl substitution geometry on target binding, CAS 163083-04-3 (para-methylphenyl) and its meta-methylphenyl isomer (CAS 7065-54-5) form an essential matched pair for SAR exploration. Although their computed 1D descriptors are numerically identical (XLogP3 = 4.1, MW = 267.4, PSA = 22 Ų, HBD = 0, HBA = 1, RotB = 1) [5], the para-substituted compound presents a linear N-aryl orientation while the meta-substituted isomer introduces a 'kinked' geometry. This shape difference can be probed experimentally to quantify the contribution of molecular shape to binding affinity, selectivity, and off-target profiles. Given the identical mass, LC-MS alone cannot distinguish these isomers; procurement must require ¹H NMR or IR fingerprint confirmation and separate CAS registry verification for each compound [6].

Quote Request

Request a Quote for 4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.